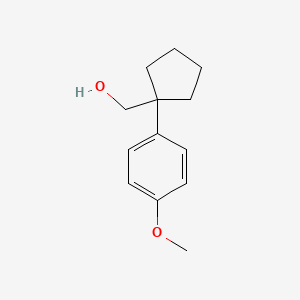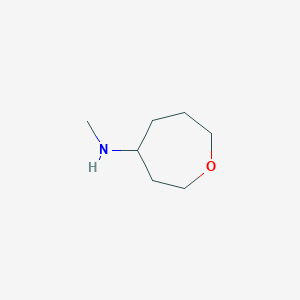
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidines This compound is characterized by the presence of a chloromethyl group and a methoxymethyl group attached to the pyrrolidine ring
Métodos De Preparación
The synthesis of 1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-enenitriles, in the presence of sulfonyl radicals.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chlorosulfonation reactions, where sulfonyl chlorides are synthesized using reagents like sodium hypochlorite (NaClO) or sulfuryl chloride (SO2Cl2).
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxymethylating agent reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable and environmentally friendly processes.
Análisis De Reacciones Químicas
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states of the sulfonyl group.
Cyclization Reactions:
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidation, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Mecanismo De Acción
The mechanism of action of 1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine can be compared with other similar compounds, such as:
1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene: This compound also contains a chloromethyl and sulfonyl group but is attached to a benzene ring instead of a pyrrolidine ring.
Methane, chloro (ethylsulfonyl)-: This compound has a similar sulfonyl and chloromethyl group but is attached to a methane backbone.
Methanesulfonyl chloride: This compound contains a sulfonyl chloride group and is used in various sulfonation reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring structure, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H14ClNO3S |
|---|---|
Peso molecular |
227.71 g/mol |
Nombre IUPAC |
1-(chloromethylsulfonyl)-3-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C7H14ClNO3S/c1-12-5-7-2-3-9(4-7)13(10,11)6-8/h7H,2-6H2,1H3 |
Clave InChI |
KJQBOFFZSMMLKH-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCN(C1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)


![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)


